molecular formula C12H14F3N3O3S B2579982 1-(Pyridin-2-yl)-4-(3,3,3-trifluoropropanesulfonyl)piperazin-2-one CAS No. 2320534-65-2

1-(Pyridin-2-yl)-4-(3,3,3-trifluoropropanesulfonyl)piperazin-2-one

Cat. No.: B2579982
CAS No.: 2320534-65-2
M. Wt: 337.32
InChI Key: JLUFCRWGAOSJMV-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-4-(3,3,3-trifluoropropanesulfonyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyridine group and a trifluoropropanesulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

1-pyridin-2-yl-4-(3,3,3-trifluoropropylsulfonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O3S/c13-12(14,15)4-8-22(20,21)17-6-7-18(11(19)9-17)10-3-1-2-5-16-10/h1-3,5H,4,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUFCRWGAOSJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)CCC(F)(F)F)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)-4-(3,3,3-trifluoropropanesulfonyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting from a suitable diamine and a dihalide.

    Introduction of the Pyridine Group: Via nucleophilic substitution or coupling reactions.

    Addition of the Trifluoropropanesulfonyl Group: Using sulfonylation reactions with appropriate sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)-4-(3,3,3-trifluoropropanesulfonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the sulfonyl group to a sulfide.

    Substitution: Reactions at the pyridine or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)-4-(3,3,3-trifluoropropanesulfonyl)piperazin-2-one may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Biological Research: Studying its effects on biological systems.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)piperazine: Lacks the trifluoropropanesulfonyl group.

    4-(3,3,3-Trifluoropropanesulfonyl)piperazine: Lacks the pyridine group.

Uniqueness

1-(Pyridin-2-yl)-4-(3,3,3-trifluoropropanesulfonyl)piperazin-2-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

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